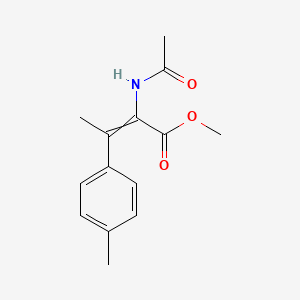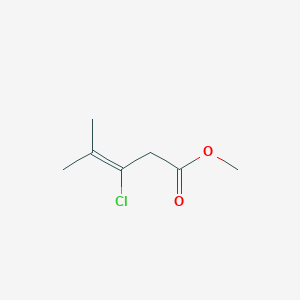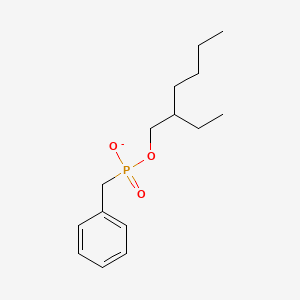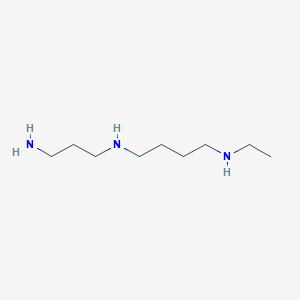
1,4-Butanediamine, N-(3-aminopropyl)-N'-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is a polyamine compound known for its role in various biological and chemical processes. It is a trivalent organic cation that plays a significant role in cellular functions such as growth, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines .
Applications De Recherche Scientifique
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the stabilization of DNA and RNA structures.
Medicine: It is investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- exerts its effects involves its interaction with various molecular targets. It binds to DNA and RNA, stabilizing their structures and protecting them from oxidative damage. It also modulates the activity of enzymes involved in cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spermidine: Another polyamine with similar biological functions.
Spermine: A polyamine that is involved in cellular metabolism and gene regulation.
Uniqueness
1,4-Butanediamine, N-(3-aminopropyl)-N’-ethyl- is unique due to its specific structure, which allows it to interact with a wide range of biological molecules and participate in various chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
110539-42-9 |
|---|---|
Formule moléculaire |
C9H23N3 |
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)-N-ethylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-2-11-7-3-4-8-12-9-5-6-10/h11-12H,2-10H2,1H3 |
Clé InChI |
NBQCAFSSDFAIKS-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


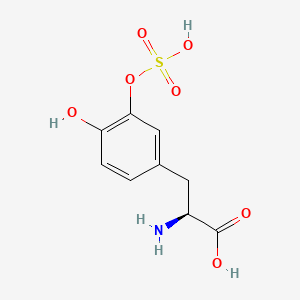

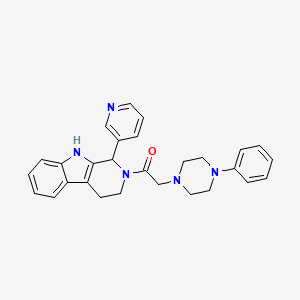
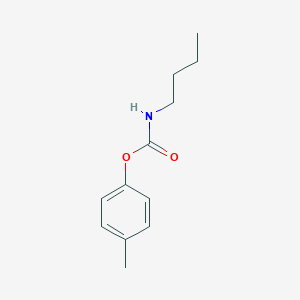
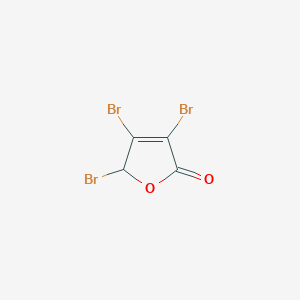

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)

